Omeprazole-13C,D3 Sulfone
CAS No.: 1261393-28-5
Cat. No.: VC0196657
Molecular Formula: C1613CH16D3N3O4S
Molecular Weight: 365.43
Purity: 100% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1261393-28-5 |
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Molecular Formula | C1613CH16D3N3O4S |
Molecular Weight | 365.43 |
IUPAC Name | 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole |
Standard InChI | InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Chemical Identity and Structure
Omeprazole-13C,D3 Sulfone is a stable isotope-labeled derivative of omeprazole, a widely prescribed proton pump inhibitor used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound features strategic isotopic substitutions with carbon-13 and deuterium atoms that enable its distinct identification in analytical procedures.
Basic Chemical Properties
The compound possesses specific chemical and physical properties that distinguish it from its non-labeled counterpart. These properties are summarized in the following table:
Parameter | Value |
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CAS Number | 1261393-28-5 |
Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₄S |
Molecular Weight | 365.43 g/mol |
IUPAC Name | 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(¹³C)methoxy)-1H-benzimidazole |
Alternative Name | Omeprazole metabolite Omeprazole sulfone-13C,d3 |
Physical State | Solid at room temperature |
The molecular structure features isotopic substitutions at specific positions, with one carbon-13 atom and three deuterium atoms incorporated into the methoxy group on the benzimidazole ring . This strategic labeling allows for precise tracking of the compound during analytical procedures and metabolic studies.
Structural Characteristics
Structurally, Omeprazole-13C,D3 Sulfone maintains the core framework of omeprazole but with two key modifications: the incorporation of isotope labels and the oxidation of the sulfoxide group to a sulfone. The benzimidazole moiety contains a methoxy group with trideuterio(¹³C) substitution, which provides the distinctive mass shift that enables discrimination from the non-labeled compound in mass spectrometric analyses . The sulfone group (-SO₂-) represents the oxidized form of the sulfoxide group found in the parent omeprazole molecule, reflecting a common metabolic pathway of the drug in biological systems .
Applications in Analytical Chemistry
Omeprazole-13C,D3 Sulfone serves crucial functions in pharmaceutical analysis and metabolic studies, particularly in establishing quantitative methods for omeprazole determination.
Internal Standardization
The primary application of Omeprazole-13C,D3 Sulfone is as an internal standard in quantitative analysis of omeprazole and its metabolites in biological matrices. The compound's isotopic labeling creates a mass difference that enables clear distinction from the analyte while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .
The isotope-labeled standard improves analytical accuracy by accounting for:
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Extraction recovery variations
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Matrix effects in complex biological samples
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Instrument response fluctuations
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Sample processing losses
These improvements in analytical precision are particularly valuable in therapeutic drug monitoring, bioequivalence studies, and pharmacokinetic investigations where accurate quantification is essential .
Metabolic Pathway Investigations
Researchers utilize Omeprazole-13C,D3 Sulfone to investigate the metabolic fate of omeprazole in biological systems. By administering both labeled and unlabeled forms, scientists can employ mass spectrometry to differentiate between them based on mass differences, enabling precise tracking of metabolic transformations. This approach provides valuable insights into drug metabolism mechanisms, which inform both dosing regimens and potential drug interactions.
Pharmacokinetic Research Findings
Omeprazole-13C,D3 Sulfone has contributed significantly to understanding the complex pharmacokinetics and metabolism of omeprazole.
Stereoselective Metabolism
Research utilizing isotope-labeled compounds has revealed important insights into the stereoselective metabolism of omeprazole. Density functional theory calculations have demonstrated different metabolic pathways for R-omeprazole and S-omeprazole, with distinct activation energy barriers .
The sulfoxidation of S-omeprazole to omeprazole sulfone metabolite by cytochrome P450 3A4 (CYP3A4) occurs with an activation free energy barrier of 9.9 kcal/mol . This metabolic pathway produces lipophilic sulfone metabolites that exhibit slower excretion from the body compared to other metabolites, contributing to the enhanced efficacy of S-omeprazole as a proton pump inhibitor .
Metabolic Pathway Differentiation
Studies have identified multiple metabolites of omeprazole in both plasma and brain tissues, highlighting the complexity of its metabolic pathways. The CYP2C19 enzyme predominantly metabolizes R-omeprazole to hydroxyomeprazole, which is hydrophilic and more readily excreted, while CYP3A4 metabolizes S-omeprazole to the more lipophilic sulfone metabolite .
This differential metabolism has significant implications for the pharmacokinetic profiles of the enantiomers, with computational studies revealing that:
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R-omeprazole follows a high-spin pathway during metabolism
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S-omeprazole prefers a low-spin pathway
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The hydroxylation activation energy barriers differ between enantiomers (15.7 kcal/mol for R-omeprazole versus 17.5 kcal/mol for S-omeprazole)
Specification | Typical Value |
---|---|
Chemical Purity | ≥97% |
Isotopic Purity | 99 atom % D |
Physical Form | Neat compound |
Storage Recommendations | Controlled temperature, protected from light |
Primary Use | Reference standard for analytical methods |
These high-purity materials enable accurate quantification in complex biological matrices and support method development for regulatory compliance in pharmaceutical analysis .
Significance in Metabolomic Studies
The application of Omeprazole-13C,D3 Sulfone extends into broader metabolomic research, where it plays a role in advancing analytical methodologies.
Advanced Analytical Techniques
The compound has facilitated the development of sophisticated analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The incorporation of stable isotopes provides internal standards that behave identically to the analyte during chromatographic separation while remaining distinguishable during mass spectrometric detection .
This approach has enhanced the reliability of quantitative measurements and enabled more accurate characterization of drug metabolism pathways. The improved analytical precision contributes to better understanding of both pharmacokinetic and pharmacodynamic aspects of omeprazole therapy .
Structure-Activity Relationships
Research employing Omeprazole-13C,D3 Sulfone has contributed to understanding structure-activity relationships in proton pump inhibitors. The stereoselective metabolism of omeprazole enantiomers reveals how subtle structural differences can significantly impact metabolic fate and therapeutic outcomes .
Computational studies incorporating data from isotope-labeled compound analyses have demonstrated that the efficacy of S-omeprazole compared to R-omeprazole is linked to differential metabolic pathways and excretion profiles . These insights inform the development of improved proton pump inhibitors with enhanced pharmacokinetic properties.
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